molecular formula C11H12N2O B15058645 (4-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol

(4-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol

Cat. No.: B15058645
M. Wt: 188.23 g/mol
InChI Key: TXLWFLWTMHAKRV-UHFFFAOYSA-N
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Description

(4-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol is an organic compound that features an imidazole ring substituted with a phenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol typically involves the reaction of 1-methyl-1H-imidazole with a phenylmethanol derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction, followed by the addition of formaldehyde to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

(4-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    (5-Methyl-1H-imidazol-4-yl)methanol: Similar structure but with different substitution patterns.

    1-Methyl-1H-imidazole-4-methanol: Another imidazole derivative with a methanol group.

Uniqueness

(4-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole ring with a phenyl group and a methanol group makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

[4-(3-methylimidazol-4-yl)phenyl]methanol

InChI

InChI=1S/C11H12N2O/c1-13-8-12-6-11(13)10-4-2-9(7-14)3-5-10/h2-6,8,14H,7H2,1H3

InChI Key

TXLWFLWTMHAKRV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=CC=C(C=C2)CO

Origin of Product

United States

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